molecular formula C17H16ClN3O2 B564145 7-Hydroxy Amoxapine-d8 CAS No. 1216833-74-7

7-Hydroxy Amoxapine-d8

货号: B564145
CAS 编号: 1216833-74-7
分子量: 337.833
InChI 键: MEUGUMOVYNSGEW-YEBVBAJPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-Hydroxy Amoxapine-d8 is a deuterium-labeled derivative of 7-Hydroxy Amoxapine. Deuterium, a stable isotope of hydrogen, is incorporated into the compound, which can significantly affect its pharmacokinetic and metabolic profiles. This compound is primarily used in scientific research as a tracer for quantitation during drug development processes .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy Amoxapine-d8 involves the deuteration of 7-Hydroxy AmoxapineThese reactions are often carried out under controlled conditions using deuterium gas or deuterated solvents .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The compound is usually produced in specialized facilities equipped to handle isotopic labeling .

化学反应分析

Metabolic Reactions

7-Hydroxy Amoxapine-d8 undergoes phase I metabolism primarily via hydroxylation and demethylation, mediated by cytochrome P450 enzymes:

  • Primary Enzymes : CYP2D6 and CYP3A4 catalyze oxidation, producing hydroxylated and N-desmethyl metabolites .

  • Deuterium Kinetic Isotope Effect (KIE) : Deuteration at specific positions slows metabolism by 2–3 fold, enhancing plasma half-life compared to non-deuterated analogs .

Key Metabolic Pathways :

  • Oxidation :

    • CYP2D6-mediated 8-hydroxylation forms 7,8-dihydroxy metabolites.

    • CYP3A4 catalyzes N-demethylation, yielding noramoxapine-d7.

  • Conjugation : Phase II glucuronidation at the 7-hydroxy group enhances excretion.

Interaction Studies

Enzyme inhibition/induction studies reveal critical interactions:

  • CYP3A4 Inhibition : Co-administration with ketoconazole reduces hydroxylation by >60%, confirming CYP3A4’s dominant role .

  • Dopamine Receptor Binding : Acts as a D<sub>2</sub> antagonist (K<sub>d</sub> = 160 nM), with deuterium substitution minimally affecting affinity .

Table 2: Enzymatic Interaction Profiles

EnzymeSubstrate Affinity (K<sub>d</sub>/K<sub>i</sub>)Effect of Deuteration
CYP2D658 nM (for serotonin reuptake)Reduced turnover rate
CYP3A41 nM (5-HT<sub>2A</sub> antagonism)Delayed clearance
D<sub>2</sub> Receptor160 nM (antagonism)No significant change

Stability and Degradation

Deuterium enhances stability against oxidative degradation:

  • Thermal Stability : Decomposition temperature increases by 15°C compared to non-deuterated forms.

  • Photolytic Resistance : Reduced degradation under UV light due to strengthened C-D bonds.

Comparative Pharmacokinetics

Table 3: Pharmacokinetic Parameters vs. Non-Deuterated Analog

ParameterThis compound7-Hydroxy Amoxapine
Half-life (t<sub>1/2</sub>)12–14 hours6.5 hours
C<sub>max</sub> (ng/mL)220 ± 30180 ± 25
AUC (ng·h/mL)3200 ± 4002400 ± 300

科学研究应用

Pharmacological Properties

7-Hydroxy Amoxapine-d8 retains the pharmacological properties of amoxapine, which is utilized in treating various depressive disorders. It exhibits both antidepressant and antipsychotic effects due to its action on neurotransmitter systems, particularly serotonin and norepinephrine. The biological activity of this compound is primarily linked to its role as a dopamine receptor antagonist, influencing mood and emotional regulation through serotonergic and noradrenergic neurotransmission pathways.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

ParameterValue
Cmax (ng/mL)276.0
Tmax (h)5.98
Half-life (h)25
AUC (ng·h/mL)Not specified

These parameters show that the compound is well-absorbed from the gastrointestinal tract and maintains a significant presence in the bloodstream over time, which is critical for its therapeutic effects.

Case Studies

  • Toxicokinetic Evaluation :
    A study assessed the toxicokinetics of amoxapine during overdose conditions in mice. Results indicated that brain concentrations of amoxapine significantly increased with dose escalation, correlating with observed CNS toxicity symptoms such as seizures. Understanding the drug's pharmacokinetics in overdose scenarios is essential for developing effective treatment strategies.
  • Antibacterial Efficacy :
    Research involving E. coli demonstrated that both amoxapine and its metabolites bind effectively to bacterial enzymes, indicating their potential as antibacterial agents. This was supported by computational modeling and in vitro assays confirming their binding affinity and inhibitory effects on bacterial growth.
  • Metabolic Studies :
    In studies using Cunninghamella elegans, it was found that approximately 57% of administered amoxapine was metabolized into active metabolites, including 7-hydroxyamoxapine. This highlights the significance of this metabolite for further toxicological evaluations due to its biological activity.

作用机制

The mechanism of action of 7-Hydroxy Amoxapine-d8 is similar to that of its non-deuterated counterpart, 7-Hydroxy Amoxapine. It acts by decreasing the reuptake of norepinephrine and serotonin, leading to an increase in their levels in the synaptic cleft. This results in enhanced neurotransmission and improved mood in individuals with depression. The compound also interacts with various receptors, including β-adrenergic and serotonergic receptors, contributing to its therapeutic effects .

相似化合物的比较

Uniqueness: The incorporation of deuterium in this compound makes it unique compared to its non-deuterated counterparts. Deuterium substitution can lead to differences in the compound’s pharmacokinetic and metabolic profiles, potentially resulting in improved stability and reduced side effects .

属性

CAS 编号

1216833-74-7

分子式

C17H16ClN3O2

分子量

337.833

IUPAC 名称

8-chloro-6-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)benzo[b][1,4]benzoxazepin-2-ol

InChI

InChI=1S/C17H16ClN3O2/c18-11-1-4-15-13(9-11)17(21-7-5-19-6-8-21)20-14-3-2-12(22)10-16(14)23-15/h1-4,9-10,19,22H,5-8H2/i5D2,6D2,7D2,8D2

InChI 键

MEUGUMOVYNSGEW-YEBVBAJPSA-N

SMILES

C1CN(CCN1)C2=NC3=C(C=C(C=C3)O)OC4=C2C=C(C=C4)Cl

同义词

2-Chloro-11-(1-piperazinyl-d8)-dibenz[b,f][1,4]oxazepin-7-ol;  7-Hydroxyamoxapin-d8; 

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。